molecular formula C18H13N3O2 B2925159 (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide CAS No. 478017-31-1

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B2925159
CAS No.: 478017-31-1
M. Wt: 303.321
InChI Key: CXBDFMJCCKJKME-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide is a chemical research reagent offered for investigations into neurodegenerative diseases and related biological pathways. This compound belongs to a structural class known to interact with key enzymatic targets. Notably, structurally similar 2-cyano-3-arylacrylamide derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in the de novo pyrimidine biosynthesis pathway . The inhibition of DHODH has emerged as a promising therapeutic strategy, with research indicating its potential for treating conditions such as amyotrophic lateral sclerosis (ALS) by protecting against oxidative stress and neurodegeneration . Furthermore, compounds featuring the 2-cyano-3-phenylprop-2-enamide (cyanoacrylamide) scaffold are explored in multidisciplinary research for their potential as multitarget-directed ligands (MTDLs). These molecules are designed to address the complex pathology of neurodegenerative disorders by simultaneously engaging multiple targets, such as those involved in oxidative stress and neuroinflammation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-17-4-2-3-16(10-17)21-18(22)15(12-20)9-13-5-7-14(11-19)8-6-13/h2-10H,1H3,(H,21,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBDFMJCCKJKME-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide, a compound with the molecular formula C18H13N3OC_{18}H_{13}N_{3}O and a molecular weight of 303.3 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

Structure C18H13N3O\text{Structure }\text{C}_{18}\text{H}_{13}\text{N}_{3}\text{O}

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential , particularly against various glioma cell lines. Research indicates that it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound has been shown to induce senescence in glioma cells, suggesting a mechanism that could limit tumor growth.

Key Findings:

  • Inhibition of SIRT1/2: The compound demonstrated significant inhibition of sirtuin proteins, which are involved in cellular regulation and cancer progression. This was validated through quantitative assays measuring acetylation levels of histone and non-histone proteins .
  • Selectivity Index: In vitro studies indicated a selectivity index greater than 10, suggesting that the compound selectively targets cancer cells while sparing normal glial cells .

Cytotoxicity

A comprehensive evaluation of cytotoxicity revealed that this compound exhibits varying degrees of toxicity across different cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (μM)Remarks
U373 Glioblastoma15Significant inhibition observed
Hs683 Glioblastoma20Moderate sensitivity
Normal Glial Cells>150Low toxicity, indicating selectivity

The proposed mechanisms through which this compound exerts its biological effects include:

  • HDAC Inhibition: By inhibiting HDACs, the compound alters gene expression patterns associated with cell cycle regulation and apoptosis.
  • Cell Cycle Arrest: Studies suggest that treatment with the compound leads to G1 phase arrest in cancer cells, thereby preventing proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies: In zebrafish xenograft models, the compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent .
  • 3D Spheroid Models: The compound was tested on 3D glioblastoma spheroids, where it demonstrated enhanced penetration and efficacy compared to traditional 2D cultures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name R1 (Phenyl Substituent) R2 (Amide Substituent) Molecular Weight Yield (%) Melting Point (°C) Key Features References
Target Compound: (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide 4-CN 3-OCH3 320.3* High electron-withdrawing character
5b: 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide 4-OCH3 4-SO2NH2 371.4 90 292 High yield, sulfonamide group
5c: 2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide 4-Cl 4-SO2NH2 375.8 63 286 Chlorine enhances lipophilicity
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide 4-CN 2,3-Cl2 342.2 Dichloro substitution increases steric bulk
2-Cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide 4-OCH2CH3, 3-OCH3 4-F 272.3 Ethoxy group improves solubility
(Z)-3-[2-(4-bromophenylmethoxy)-3-methoxyphenyl]-N-(2,4,6-trimethylphenyl)... 2-OCH2(4-BrPh), 3-OCH3 2,4,6-(CH3)3 522.7 Bromine adds halogen bonding potential

*Calculated molecular weight based on formula C17H12N4O2.

Key Observations:
  • Steric Effects : Dichloro () and trimethylphenyl () analogs introduce steric hindrance, which may reduce binding affinity but improve selectivity.
  • Solubility : Ethoxy () and sulfamoyl () groups enhance hydrophilicity, whereas the target compound’s methoxy group offers moderate polarity.

Structural and Crystallographic Insights

  • Characterization : Analogs like 5b and 5c are validated via IR (C≡N ~2200 cm⁻¹), NMR (amide proton δ ~10 ppm), and mass spectrometry . The target compound would require analogous spectral confirmation.

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